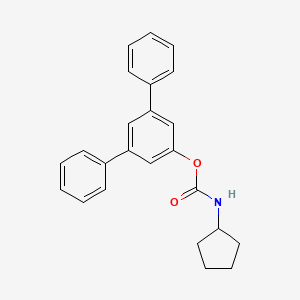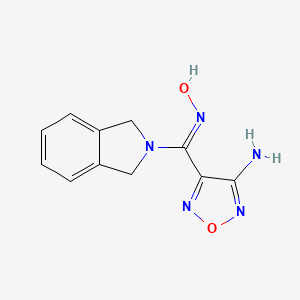
M1-PAM-A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M1-PAM-A is a novel selective muscarinic M1 receptor positive allosteric modulator.
Applications De Recherche Scientifique
1. M1-PAM-A in Cognitive Impairment Treatment
M1-PAM-A, as a selective positive allosteric modulator (PAM) of the M1 receptor, has been explored for treating cognitive impairments related to schizophrenia and Alzheimer's disease. Its potential lies in its ability to enhance receptor activity without directly activating the receptor, thus possibly avoiding side effects associated with direct agonists (Davoren et al., 2016).
2. Impact on Muscarinic Receptors and Cholinergic Toxicity
Research indicates that selective activation of M1 via M1-PAM-A can contribute to gastrointestinal and cardiovascular adverse events previously attributed to other muscarinic activations. This finding underscores the complexity of targeting specific receptors and the importance of understanding the broader physiological impacts of such interventions (Davoren et al., 2017).
3. Effects on Prefrontal Cortex Function and Seizure Activity
M1-PAM-A's role in the prefrontal cortex has been studied, particularly concerning overactivation of the M1 receptor. Overactivation can disrupt cognitive function and induce seizure activity, highlighting the need for careful modulation of receptor activity for therapeutic benefit (Moran et al., 2018).
4. Development and Optimization of M1 PAMs
The development of M1 PAMs, including M1-PAM-A, involves intricate design and synthesis processes to achieve desirable pharmacological profiles. These efforts aim to balance efficacy and safety, particularly concerning the central nervous system penetration and minimization of adverse effects (Mistry et al., 2016).
5. Novel Approaches in M1 PAM Development
New strategies in developing M1 PAMs involve targeting allosteric sites unique to the M1 receptor, thereby potentially improving bioavailability in the brain and reducing adverse effects linked with non-specific activation of other muscarinic subtypes (Chintamaneni et al., 2017).
Propriétés
Nom du produit |
M1-PAM-A |
|---|---|
Formule moléculaire |
C26H19FN4O2 |
Poids moléculaire |
438.46 |
Nom IUPAC |
3-Fluoro-2-((2-(4-(1-methyl-1H-pyrazol-4-yl)benzyl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy)benzonitrile |
InChI |
InChI=1S/C26H19FN4O2/c1-30-15-21(13-29-30)18-10-8-17(9-11-18)14-31-16-20-5-3-7-23(24(20)26(31)32)33-25-19(12-28)4-2-6-22(25)27/h2-11,13,15H,14,16H2,1H3 |
Clé InChI |
JPKSMTSWEWBXMD-UHFFFAOYSA-N |
SMILES |
N#CC1=CC=CC(F)=C1OC2=CC=CC(CN3CC4=CC=C(C5=CN(C)N=C5)C=C4)=C2C3=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
M1-PAM-A; M1 PAM A; M1PAMA |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



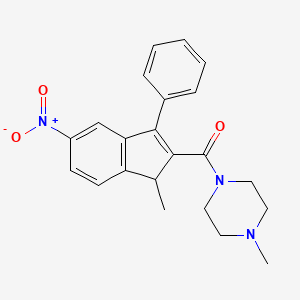
![7-[(2R)-2-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B1193010.png)
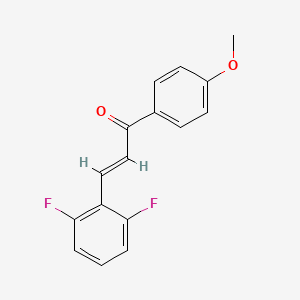
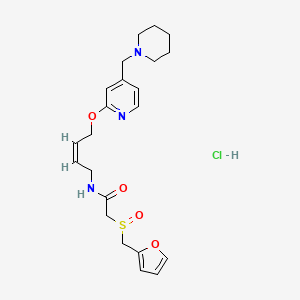
![8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one](/img/structure/B1193023.png)
